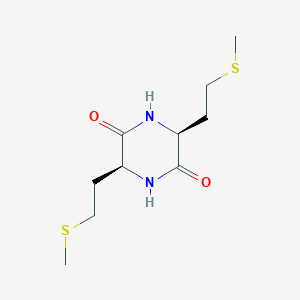

(3S,6S)-3,6-bis(2-methylsulfanylethyl)piperazine-2,5-dione

Übersicht

Beschreibung

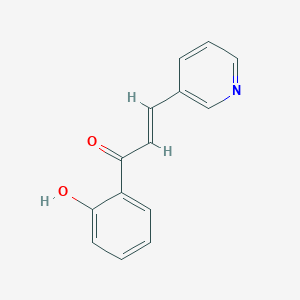

(3S,6S)-3,6-bis(2-methylsulfanylethyl)piperazine-2,5-dione (BMP2d) is an organic compound of the piperazine class that has been used in a variety of scientific research applications. BMP2d is a cyclic sulfonamide derivative with a unique structure that makes it a useful tool for studying biological processes. It has been used to investigate the mechanism of action of various biochemical and physiological processes, as well as for the development of new laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

- Natural Product from Endophytic Fungus: A study identified a compound closely related to (3S,6S)-3,6-bis(2-methylsulfanylethyl)piperazine-2,5-dione, which exhibited narrow-spectrum antibacterial activity against Gram-positive bacteria (Bara et al., 2020).

Synthesis and Structural Analysis

- Synthetic Approaches: Research has shown various methods for synthesizing related compounds, including a convenient approach for enantiopure derivatives (Qiu Li-hua et al., 2010).

- Crystal Structure Studies: The crystal structure of a compound closely related to this compound has been examined, providing insights into molecular conformations (Görbitz & Hartviksen, 2006).

Molecular Solids and Liquid-Crystalline Properties

- Molecular Solids from Symmetrical Bis(piperazine-2,5-diones): Research on derivatives of this compound has explored their solid-state conformations, which are influenced by intermolecular interactions and substituent steric effects (Polaske et al., 2009).

- Liquid-Crystalline Properties: Derivatives have been synthesized and characterized for their mesomorphic properties, exhibiting liquid crystalline phases due to intermolecular hydrogen bonding (Li et al., 2000).

Novel Applications in Electrochemistry

- Electrochemical Recognition: A novel piperazine derivative has been developed for electrochemical recognition of nitrite anion, demonstrating significant current responses (Ramdane et al., 2021).

Therapeutic and Biological Activity

- Antiviral and Antitumor Properties: Certain diketopiperazine derivatives exhibit potent antivirus and antitumor activities, indicating their potential in pharmaceutical applications (Wang et al., 2013).

Eigenschaften

IUPAC Name |

(3S,6S)-3,6-bis(2-methylsulfanylethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S2/c1-15-5-3-7-9(13)12-8(4-6-16-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOISORJHNBTCV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)NC(C(=O)N1)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H]1C(=O)N[C@H](C(=O)N1)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of the cis amide conformation in cyclo(L-Met-L-Met) and how is it reflected in its vibrational spectra?

A1: The cis amide conformation, inherent to cyclo(L-Met-L-Met) due to its cyclic structure, significantly affects its vibrational spectra. Unlike trans amide bonds commonly found in linear peptides, the cis configuration leads to characteristic shifts in amide I and amide II vibrational modes. Notably, the amide I band, typically observed between 1640-1690 cm-1 for cis amides, exhibits a significant downward shift upon N-deuteriation (~30 cm-1) [, , ]. This shift indicates a strong coupling between the C=O stretching and N-H bending vibrations, stronger than that observed in trans amides. The amide II band, usually found between 1480-1525 cm-1, also displays a downward shift upon N-deuteriation (10-30 cm-1), suggesting a primary contribution from the Cα-C-N stretching vibration with a lesser influence from the N-H in-plane bending compared to trans amides [, ].

Q2: How does the conformation of the diketopiperazine (DKP) ring in cyclo(L-Met-L-Met) influence its vibrational spectra, particularly the amide II mode?

A2: The conformation of the DKP ring in cyclo(L-Met-L-Met) plays a key role in determining the wavenumber of the cis amide II mode. Studies comparing different cyclic dipeptides suggest that a boat conformation of the DKP ring generally results in a lower wavenumber for the amide II vibration compared to a planar or near-planar conformation []. For instance, cyclo(L-Met-L-Met), which adopts a boat conformation, displays an amide II band around 1493 cm-1, whereas cyclic dipeptides with planar or near-planar DKP rings exhibit amide II bands at higher wavenumbers [].

Q3: What is the crystal structure of cyclo(L-Met-L-Met) and how does it compare to theoretically predicted structures?

A3: Cyclo(L-Met-L-Met) crystallizes in the triclinic space group P1, containing one molecule per unit cell []. The DKP ring adopts a slightly distorted boat conformation. The crystal packing involves two strong hydrogen bonds that extend throughout the crystal lattice via translational repeats []. Importantly, these experimental findings align with theoretical calculations using density functional theory (DFT), which also predict a boat conformation for the DKP ring in its minimum energy state [].

Q4: What are the potential advantages of combining experimental vibrational spectroscopy with theoretical calculations in studying compounds like cyclo(L-Met-L-Met)?

A4: Integrating experimental vibrational spectroscopy techniques, such as Raman and infrared spectroscopy, with theoretical calculations, particularly DFT, offers a powerful approach to elucidate the structural and conformational landscape of cyclic dipeptides like cyclo(L-Met-L-Met) []. Experimental spectra provide valuable information about vibrational modes, while theoretical calculations allow for the prediction of molecular geometries, vibrational frequencies, and potential energy distributions []. This synergy enables researchers to assign vibrational bands, interpret spectral features, and gain deeper insights into the relationship between molecular structure, conformation, and spectroscopic behavior [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)